3,4,5-Trimethoxybenzoylacetonitrile
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Overview
Description
3,4,5-Trimethoxybenzoylacetonitrile is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a nitrile group and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzoylacetonitrile can be synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,4,5-Trimethoxybenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile functionality play crucial roles in its binding affinity and activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzonitrile
- 3,4,5-Trimethoxybenzylamine
Uniqueness
3,4,5-Trimethoxybenzoylacetonitrile is unique due to its combination of methoxy groups and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications .
Properties
IUPAC Name |
3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEMIDXDJDTTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594277 |
Source
|
Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-35-4 |
Source
|
Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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